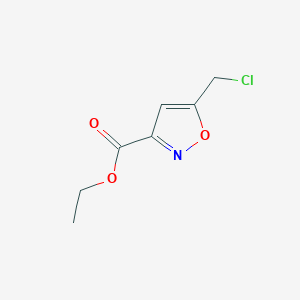

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

説明

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.6 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

特性

IUPAC Name |

ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNURPQMTRDHCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562904 | |

| Record name | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-40-3 | |

| Record name | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-chloromethylisoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(chloromethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the cyclization of intermediates with hydroxylamine hydrochloride in refluxing methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times.

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Cycloaddition: Reagents such as alkynes and nitrile oxides are used under conditions like microwave irradiation to facilitate the reaction.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.

Cycloaddition Products: These reactions yield various fused heterocyclic compounds with potential biological activity.

科学的研究の応用

Medicinal Chemistry

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate serves as a crucial building block for synthesizing bioactive molecules. Notable applications include:

- Anticancer Activity : Derivatives of this compound have shown antiproliferative effects against various cancer cell lines. For example, studies indicate growth inhibition in human breast cancer cells.

- Inhibition of Leukotriene Biosynthesis : This compound has potential as an inhibitor of leukotriene biosynthesis, which is relevant in inflammatory responses and certain cancers.

- Antioxidant Properties : Some derivatives exhibit antioxidant activities, beneficial for countering oxidative stress-related diseases.

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic and optical properties. Its unique structure allows for the incorporation into polymer matrices or other composite materials, enhancing their functional characteristics.

Chemical Biology

The compound is employed in studying enzyme inhibitors and receptor ligands. Its chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor function. The isoxazole ring facilitates hydrogen bonding and π-π interactions, stabilizing the binding to biological targets.

Case Studies

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development.

- Enzyme Inhibition Research : Research focused on the interaction of this compound with specific enzymes involved in inflammatory pathways showed promising results in reducing enzyme activity, suggesting therapeutic applications in treating inflammatory diseases.

作用機序

The mechanism of action of ethyl 5-(chloromethyl)isoxazole-3-carboxylate involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor function. The isoxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .

類似化合物との比較

- Ethyl 5-bromoisoxazole-3-carboxylate

- Ethyl 5-chloro-4-methylisoxazole-3-carboxylate

- Ethyl 4-methylisoxazole-3-carboxylate

- Ethyl 5-methylisoxazole-3-carboxylate

- Ethyl isoxazole-3-carboxylate

Comparison: Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the isoxazole ring provides a stable scaffold for further functionalization, enhancing its utility in medicinal chemistry and materials science .

生物活性

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological mechanisms, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈ClNO₃ and a molecular weight of 189.6 g/mol. The compound features a five-membered isoxazole ring, which contributes to its reactivity and biological activity. The chloromethyl group at the 5-position enhances its ability to form covalent bonds with nucleophilic sites in proteins, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily involves:

- Covalent Bond Formation : The chloromethyl group can react with nucleophiles in proteins, potentially inhibiting enzyme activity or modulating receptor functions.

- Hydrogen Bonding : The isoxazole ring can engage in hydrogen bonding and π-π interactions, stabilizing its binding to biological targets.

These interactions suggest that this compound may serve as a lead structure for the development of new therapeutic agents targeting various diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that derivatives of isoxazole compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated growth inhibition in human breast cancer cell lines .

- Inhibition of Leukotriene Biosynthesis : This compound has been investigated for its potential as an inhibitor of leukotriene biosynthesis, which plays a crucial role in inflammatory responses and certain cancers .

- Antioxidant Properties : Some isoxazole derivatives have displayed antioxidant activities, which may be beneficial in countering oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In a study evaluating the anticancer effects of various isoxazole derivatives, this compound was included due to its structural similarity to more potent compounds. The results indicated moderate antiproliferative activity against breast cancer cell lines, with growth inhibition percentages ranging from 30% to 45% depending on the concentration used . This highlights its potential as a lead compound for further optimization.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Isoxazole Ring : The initial step involves cyclization reactions using appropriate precursors.

- Chloromethylation : Introduction of the chloromethyl group can be achieved through reactions with chloromethylating agents.

- Carboxylation : Finally, the carboxylic acid moiety is introduced via standard carboxylation techniques.

These methods underline the compound's accessibility for both laboratory and industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, and how can reaction efficiency be improved?

- Methodology :

- N-Chlorosuccinimide (NCS) Mediated Chlorination : React the precursor isoxazole (2 mmol) with NCS (2 mmol) in dichloromethane (5 mL) and DMF (1 mL) under magnetic stirring at room temperature for 4–5 hours. Purify via crystallization with hot ethanol (65% yield) .

- Grignard Functionalization : Dissolve the compound in a solvent (e.g., THF) and react with CH₃MgX (X = Cl/Br) to substitute the chloromethyl group, enabling ketone formation .

- Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry of NCS for higher yields, and explore solvent polarity effects on crystallization efficiency.

Q. What analytical techniques are recommended for structural confirmation of this compound?

- NMR Spectroscopy : Use ¹H-NMR to verify substituent integration (e.g., chloromethyl protons at δ 4.5–5.0 ppm) and ¹³C-NMR to confirm carbonyl (C=O) and aromatic carbons .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine using SHELXL (SHELX suite) to resolve bond lengths, angles, and packing motifs. Example: Triclinic crystal system with space group P1 (a = 7.591 Å, b = 11.303 Å, α = 88.16°) .

Q. What safety protocols are critical during handling and storage?

- Handling : Use nitrile gloves, fume hoods, and flame-retardant lab coats to avoid dermal/ocular contact. Electrostatic discharge precautions are essential due to flammability risks .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Ensure compatibility with glass or PTFE-lined caps to prevent degradation .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insights : The chloromethyl group acts as a leaving group in SN₂ reactions. For example, substitution with Grignard reagents (e.g., CH₃MgX) proceeds via a nucleophilic attack on the electrophilic carbon, forming ketones or extended alkyl chains .

- Kinetic Studies : Use DFT calculations to model transition states and compare activation energies for substitutions with varying nucleophiles (e.g., amines vs. thiols).

Q. How can stereoselective modifications be achieved in derivatives of this compound?

- Corey-Bakshi-Shibata (CBS) Reduction : Employ chiral catalysts (e.g., oxazaborolidine) to reduce ketones derived from the chloromethyl group. Optimize enantiomeric excess (ee) by adjusting solvent polarity (e.g., toluene vs. THF) and catalyst loading .

- Asymmetric Alkylation : Use chiral auxiliaries or organocatalysts to control stereochemistry during alkylation of the isoxazole ring.

Q. How can computational modeling predict electronic properties and reactivity trends?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Correlate with experimental UV-Vis and IR spectra .

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and aggregation behavior.

Q. How to resolve structural discrepancies in crystallographic data for polymorphs or solvates?

- Refinement Strategies : Use SHELXL for high-resolution data (e.g., twin refinement for twinned crystals). Validate hydrogen bonding networks via Hirshfeld surface analysis .

- Thermal Analysis : Perform DSC/TGA to identify polymorphic transitions or solvent loss events. Cross-validate with PXRD patterns.

Methodological Notes

- Contradictions in Data : Variations in synthetic yields (e.g., 65% in NCS-mediated chlorination vs. higher yields in Grignard reactions ) may arise from solvent purity or reaction scale.

- Safety Compliance : Always reference SDS sections for GHS hazard codes (e.g., H318 for eye damage) and first-aid measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。